4-tert-butyl-N-[2-(1H-imidazol-4-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(TERT-BUTYL)-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]BENZAMIDE is a synthetic organic compound that features a tert-butyl group, an imidazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(TERT-BUTYL)-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]BENZAMIDE typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving glyoxal, ammonia, and formaldehyde.
Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Coupling with Benzamide: The final step involves coupling the imidazole derivative with benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(TERT-BUTYL)-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
4-(TERT-BUTYL)-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]BENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(TERT-BUTYL)-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in coordination chemistry . Additionally, the compound may interact with enzymes or receptors in biological systems, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
4-(TERT-BUTYL)PHENYL (1H-IMIDAZOL-2-YL)METHANONE: Similar structure but with a methanone group instead of a benzamide moiety.
TERT-BUTYL 4-(1H-BENZO[D]IMIDAZOL-2-YL)PIPERIDINE-1-CARBOXYLATE: Contains a benzimidazole ring and a piperidine moiety.
Uniqueness
4-(TERT-BUTYL)-N-[2-(1H-IMIDAZOL-4-YL)ETHYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions .
Properties
Molecular Formula |
C16H21N3O |
---|---|
Molecular Weight |
271.36 g/mol |
IUPAC Name |
4-tert-butyl-N-[2-(1H-imidazol-5-yl)ethyl]benzamide |
InChI |
InChI=1S/C16H21N3O/c1-16(2,3)13-6-4-12(5-7-13)15(20)18-9-8-14-10-17-11-19-14/h4-7,10-11H,8-9H2,1-3H3,(H,17,19)(H,18,20) |
InChI Key |
ABWMINCQCNTJOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.